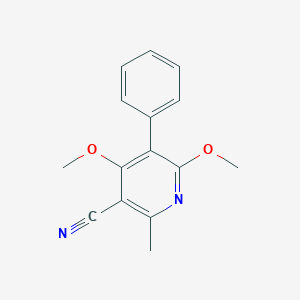
4-Cyanophenylboronic acid
Übersicht
Beschreibung
4-Cyanophenylboronic acid: is an organic compound with the molecular formula C7H6BNO2 . It is a derivative of phenylboronic acid, where a cyano group is attached to the para position of the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen:
4-Cyanophenylboronsäure kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von 4-Brombenzonitril mit einem Boronsäureester in Gegenwart eines Palladiumkatalysators. Die Reaktion verläuft typischerweise unter milden Bedingungen, was sie für die großtechnische Synthese geeignet macht .
Industrielle Produktionsverfahren:
In industriellen Umgebungen beinhaltet die Produktion von 4-Cyanophenylboronsäure oft die Verwendung von Durchflussreaktoren, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen, um das gewünschte Produkt mit hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen:
4-Cyanophenylboronsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Suzuki-Miyaura-Kreuzkupplung: Diese Reaktion beinhaltet die Kupplung von 4-Cyanophenylboronsäure mit Arylhalogeniden in Gegenwart eines Palladiumkatalysators und einer Base.
Oxidative Hydroxylierung: Diese Reaktion wandelt die Boronsäuregruppe in eine Hydroxylgruppe um, was zur Bildung von 4-Cyanophenol führt.
Trifluormethylierung: Diese Reaktion führt eine Trifluormethylgruppe in den Phenylring ein, wodurch die chemischen Eigenschaften der Verbindung verbessert werden.
Häufige Reagenzien und Bedingungen:
Palladiumkatalysatoren: Werden in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet.
Basen: Wie Kaliumcarbonat oder Natriumhydroxid, die zur Erleichterung der Reaktionen verwendet werden.
Oxidationsmittel: Wie Wasserstoffperoxid, das bei der oxidativen Hydroxylierung verwendet wird.
Hauptprodukte:
Biarylverbindungen: Werden durch Suzuki-Miyaura-Kreuzkupplung gebildet.
4-Cyanophenol: Wird durch oxidative Hydroxylierung gebildet.
Trifluormethylierte Derivate: Werden durch Trifluormethylierung gebildet.
Wissenschaftliche Forschungsanwendungen
Chemie:
4-Cyanophenylboronsäure wird in der organischen Synthese, insbesondere bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen durch Suzuki-Miyaura-Kreuzkupplungsreaktionen, ausgiebig eingesetzt. Es dient als Baustein für die Synthese komplexer Moleküle .
Biologie und Medizin:
In der pharmazeutischen Chemie wird 4-Cyanophenylboronsäure zur Synthese bioaktiver Moleküle verwendet, darunter Kinaseinhibitoren und Antithrombozytenmittel. Seine Derivate haben ein Potenzial für die Behandlung verschiedener Krankheiten gezeigt .
Industrie:
In der Industrie wird 4-Cyanophenylboronsäure bei der Herstellung von fortschrittlichen Materialien, darunter Polymere und elektronische Bauteile, verwendet. Seine Fähigkeit, stabile Kohlenstoff-Kohlenstoff-Bindungen zu bilden, macht es in der Materialwissenschaft wertvoll .
5. Wirkmechanismus
Der primäre Wirkmechanismus von 4-Cyanophenylboronsäure beruht auf seiner Fähigkeit, an Kreuzkupplungsreaktionen teilzunehmen. Die Boronsäuregruppe interagiert mit Palladiumkatalysatoren unter Bildung eines Palladium-Bor-Komplexes, der eine Transmetallierung mit einem Arylhalogenid durchläuft. Dieser Prozess führt zur Bildung einer neuen Kohlenstoff-Kohlenstoff-Bindung, die zum gewünschten Produkt führt .
Wirkmechanismus
The primary mechanism of action of 4-cyanophenylboronic acid involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl halide. This process results in the formation of a new carbon-carbon bond, leading to the desired product .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Phenylboronsäure: Fehlt die Cyanogruppe, wodurch sie in bestimmten Reaktionen weniger reaktiv ist.
4-Methoxyphenylboronsäure: Enthält eine Methoxygruppe anstelle einer Cyanogruppe, was zu unterschiedlicher Reaktivität und Anwendung führt.
4-Formylphenylboronsäure: Enthält eine Formylgruppe, die ihre chemischen Eigenschaften und Reaktivität verändert.
Einzigartigkeit:
4-Cyanophenylboronsäure ist aufgrund der Anwesenheit der Cyanogruppe einzigartig, die ihre Reaktivität erhöht und die Bildung komplexerer Moleküle ermöglicht. Dies macht es zu einer wertvollen Verbindung in verschiedenen Bereichen, darunter organische Synthese, pharmazeutische Chemie und Materialwissenschaft .
Eigenschaften
IUPAC Name |
(4-cyanophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBAHYWORUOILU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370217 | |
| Record name | 4-Cyanophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126747-14-6 | |
| Record name | 4-Cyanophenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126747-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyanophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyanobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














